(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
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Overview
Description
(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride: is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired stereoisomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve hydrogen gas and a suitable catalyst.
Substitution reactions typically require nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride: has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool in biological studies, particularly in understanding molecular interactions and pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which (1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride: can be compared with other similar bicyclic compounds, such as 3-ethyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride and 3-propyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-7-6(5)4-8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADZBAYPQVAMOJ-PVNUIUKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CN[C@H]2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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